
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- typically involves multiple steps. The initial step often includes the formation of the benzamide core, followed by the introduction of acetyloxy groups and the tetrahydro-1-(4-methoxyphenyl) moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product.
化学反应分析
Types of Reactions
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Benzamide derivatives: These compounds share the benzamide core but differ in their functional groups and overall structure.
Acetyloxy compounds: These compounds contain acetyloxy groups, which contribute to their reactivity and applications.
Tetrahydro-1-(4-methoxyphenyl) compounds: These compounds include the tetrahydro-1-(4-methoxyphenyl) moiety, which influences their biological activity.
Uniqueness
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and undergo various chemical reactions, making it valuable for research and industrial applications.
属性
CAS 编号 |
176379-43-4 |
|---|---|
分子式 |
C23H22N4O8 |
分子量 |
482.4 g/mol |
IUPAC 名称 |
[2-acetyloxy-3-[[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O8/c1-12(28)34-17-7-5-6-16(19(17)35-13(2)29)21(30)25-18-20(24)27(23(32)26(3)22(18)31)14-8-10-15(33-4)11-9-14/h5-11H,24H2,1-4H3,(H,25,30) |
InChI 键 |
UXMKIWNIMCGMCF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
同义词 |
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


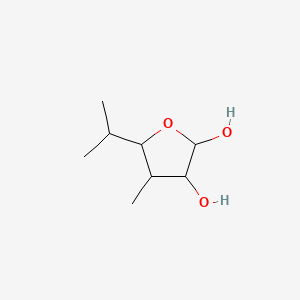
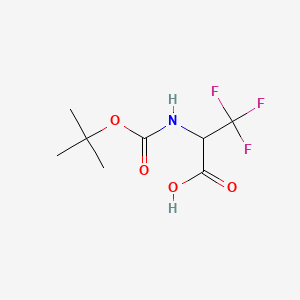
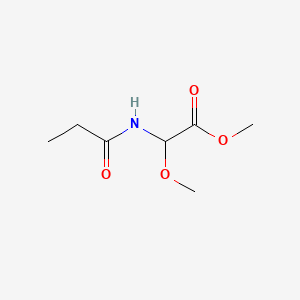
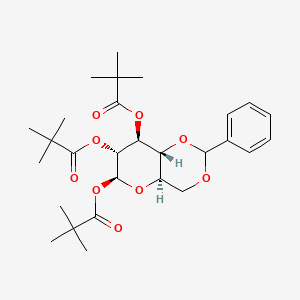
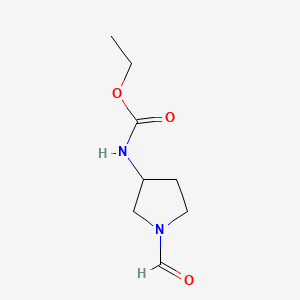
![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)
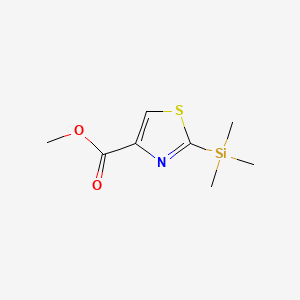
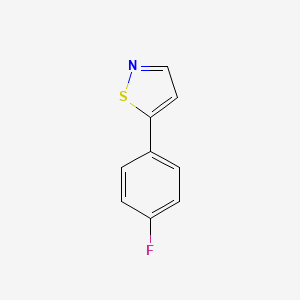
![[Ala92]-Peptide 6](/img/structure/B573502.png)

